molecular formula C5H6N4O2S B2915392 2-Amino-1,3-thiazole-4,5-dicarboxamide CAS No. 24044-57-3

2-Amino-1,3-thiazole-4,5-dicarboxamide

Cat. No.: B2915392
CAS No.: 24044-57-3
M. Wt: 186.19
InChI Key: NVOHFEZUVHYWJM-UHFFFAOYSA-N
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Description

2-Amino-1,3-thiazole-4,5-dicarboxamide is a heterocyclic compound with the molecular formula C5H6N4O2S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

2-Amino-1,3-thiazole-4,5-dicarboxamide is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Cellular Effects

This compound has shown significant effects on various types of cells. It has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that this compound has a high binding affinity with the target enzyme UDP-N-acetylmuramate/l-alanine ligase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-thiazole-4,5-dicarboxamide typically involves the reaction of appropriate thiazole derivatives with amines under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-thiazole-4,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, thiazolidines, and other heterocyclic compounds that retain the core thiazole structure .

Scientific Research Applications

2-Amino-1,3-thiazole-4,5-dicarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,3-thiazole-4,5-dicarboxamide is unique due to its dual amide groups, which enhance its solubility and reactivity compared to other thiazole derivatives. This structural feature allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

2-amino-1,3-thiazole-4,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c6-3(10)1-2(4(7)11)12-5(8)9-1/h(H2,6,10)(H2,7,11)(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHFEZUVHYWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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